

An In-depth Technical Guide to Ticagrelor and its Deuterated Impurity

Author: BenchChem Technical Support Team. Date: December 2025

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Ticagrelor, with a specific focus on its deuterated analogue, Ticagrelor-d7, and a clarification of the nomenclature surrounding "Ticagrelor Impurity 2". This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.

Ticagrelor: Chemical Identity and Properties

Ticagrelor is a prescription medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[1][2][3] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet activation and aggregation.[1][2][3]

The chemical and physical properties of Ticagrelor are summarized in the table below.



| Identifier | Value |
|-------------------|--|
| IUPAC Name | (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[2][5] |
| CAS Number | 274693-27-5[2][6][7] |
| Molecular Formula | C23H28F2N6O4S[1][4][7] |
| Molecular Weight | 522.57 g/mol [1][4][7] |

Below is a 2D chemical structure of the Ticagrelor molecule.

Figure 1: Chemical Structure of Ticagrelor

Understanding "Ticagrelor Impurity 2"

The nomenclature "Ticagrelor Impurity 2" is not standardized and can refer to several different chemical entities depending on the supplier and the context of its formation (e.g., synthesis or degradation). It is crucial for researchers to identify the specific structure of the impurity they are working with. Below are some of the compounds that have been referred to as "Ticagrelor Impurity 2".

Ticagrelor Sulfoxide

One of the most commonly cited structures for "Ticagrelor Impurity 2" is the sulfoxide derivative of Ticagrelor. This impurity has a dedicated CAS number, indicating it is a well-characterized compound.



| Identifier | Value |
|-------------------|--|
| IUPAC Name | 3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyl-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| CAS Number | 1644461-85-7 |
| Molecular Formula | C23H28F2N6O5S |
| Molecular Weight | 538.57 g/mol |

Other Reported "Impurity 2" Structures

Other molecules that have been designated as "Ticagrelor Impurity 2" by various chemical suppliers include:

- 7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5(6H)-one
- N-(3-((1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)formamide
- Ticagrelor Nitroso Impurity 2

Due to this ambiguity, it is imperative to confirm the chemical structure of any "Ticagrelor Impurity 2" standard through its certificate of analysis and analytical data.

Ticagrelor-d7: The Deuterated Internal Standard

The user's query specifically mentioned "**Ticagrelor impurity 2-d7**". Extensive searches have not revealed a compound with this exact name. It is highly probable that this is a conflation of "Ticagrelor Impurity 2" and "Ticagrelor-d7".

Ticagrelor-d7 is a deuterated form of the parent drug, Ticagrelor. In this isotopic analog, the seven hydrogen atoms on the propylthio side chain have been replaced with deuterium atoms.

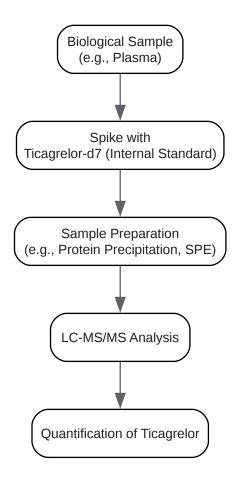


| Identifier | Value |
|-------------------|---|
| IUPAC Name | (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
| CAS Number | 1265911-55-4 |
| Molecular Formula | C23H21D7F2N6O4S |
| Molecular Weight | 529.61 g/mol |

Ticagrelor-d7 is primarily used as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of Ticagrelor in biological matrices. The presence of the deuterium atoms gives it a distinct mass-to-charge ratio, allowing it to be differentiated from the non-deuterated Ticagrelor while having nearly identical chemical and physical properties.

The logical relationship for the use of Ticagrelor-d7 in a typical bioanalytical workflow is depicted in the following diagram.





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Figure 2: Bioanalytical Workflow for Ticagrelor Quantification

Experimental Protocols

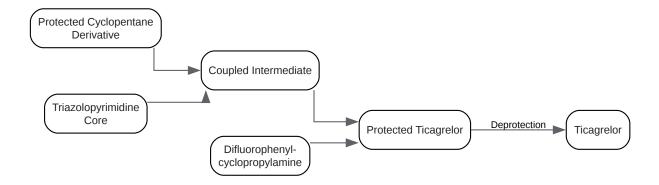
Detailed experimental protocols for the synthesis and characterization of Ticagrelor and its impurities are often proprietary. However, the scientific literature describes general synthetic routes and analytical methods.

Synthesis of Ticagrelor

The synthesis of Ticagrelor is a multi-step process. A common strategy involves the coupling of a suitably protected cyclopentane derivative with the triazolopyrimidine core, followed by the introduction of the difluorophenylcyclopropylamine side chain. The final deprotection steps yield the active pharmaceutical ingredient.

The following diagram illustrates a generalized synthetic pathway.





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Figure 3: Generalized Synthetic Pathway for Ticagrelor

Analysis and Characterization

The identification and quantification of Ticagrelor and its impurities are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer.

A typical HPLC method would involve:

- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where Ticagrelor and its impurities have significant absorbance (e.g., around 254 nm), or mass spectrometry for more sensitive and specific detection.

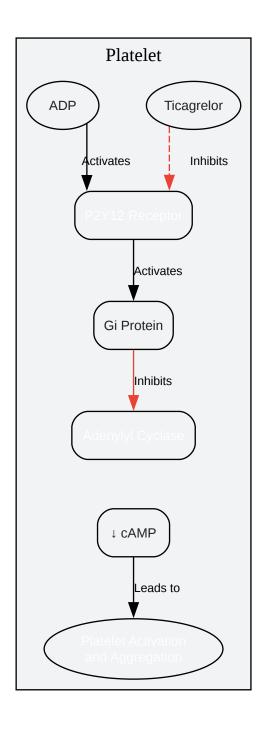
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are used for the structural elucidation and confirmation of Ticagrelor and its impurities.

Signaling Pathway of Ticagrelor



Ticagrelor exerts its antiplatelet effect by inhibiting the P2Y12 receptor on the surface of platelets. The P2Y12 receptor is a G protein-coupled receptor that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet activation and aggregation. Ticagrelor, being a reversible antagonist, binds to the P2Y12 receptor at a site distinct from the ADP binding site, preventing its activation.

The signaling pathway is illustrated below.





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Figure 4: Ticagrelor's Mechanism of Action via P2Y12 Receptor Inhibition

Conclusion

This technical guide has provided a detailed overview of Ticagrelor, clarified the ambiguity surrounding "Ticagrelor Impurity 2," and defined the structure and role of Ticagrelor-d7. For researchers and drug development professionals, a precise understanding of the chemical structures and properties of the active pharmaceutical ingredient and its related substances is paramount for ensuring the safety, efficacy, and quality of the final drug product. When working with impurities, it is essential to verify their identity through comprehensive analytical characterization.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Ticagrelor and its Deuterated Impurity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145045#ticagrelor-impurity-2-d7-chemical-structure]

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